molecular formula C26H22N4O B5846028 N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B5846028
M. Wt: 406.5 g/mol
InChI Key: USOXQYAVEZCXNM-UHFFFAOYSA-N
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Description

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features an indole moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method can be combined with N-alkylation to introduce the indole moiety . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds .

Scientific Research Applications

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The pyrazole ring can also interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrazole-based compounds. Examples include:

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide: A simpler pyrazole derivative.

Uniqueness

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c1-18-24(26(31)27-17-21-16-20-12-8-9-15-23(20)28-21)25(19-10-4-2-5-11-19)29-30(18)22-13-6-3-7-14-22/h2-16,28H,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXQYAVEZCXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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